molecular formula C16H13NO5 B4009591 1-Oxo-1-phenylpropan-2-yl 3-nitrobenzoate

1-Oxo-1-phenylpropan-2-yl 3-nitrobenzoate

Cat. No.: B4009591
M. Wt: 299.28 g/mol
InChI Key: LLZBBOSMEREIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxo-1-phenylpropan-2-yl 3-nitrobenzoate is an organic compound that features both a ketone and an ester functional group. The compound is characterized by the presence of a phenyl group attached to the ketone and a nitrobenzoate ester. This combination of functional groups makes it a versatile molecule in organic synthesis and various applications in scientific research.

Properties

IUPAC Name

(1-oxo-1-phenylpropan-2-yl) 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-11(15(18)12-6-3-2-4-7-12)22-16(19)13-8-5-9-14(10-13)17(20)21/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZBBOSMEREIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1-phenylpropan-2-yl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 1-Oxo-1-phenylpropan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1-phenylpropan-2-yl 3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.

Major Products:

    Oxidation: Formation of 3-nitrobenzoic acid derivatives.

    Reduction: Formation of 1-Oxo-1-phenylpropan-2-yl 3-aminobenzoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

1-Oxo-1-phenylpropan-2-yl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Oxo-1-phenylpropan-2-yl 3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester and ketone groups can undergo hydrolysis and other chemical transformations. These interactions can modulate biological pathways and affect cellular functions.

Comparison with Similar Compounds

    1-Oxo-1-phenylpropan-2-yl benzoate: Lacks the nitro group, making it less reactive in redox reactions.

    1-Oxo-1-phenylpropan-2-yl 4-nitrobenzoate: Similar structure but with the nitro group in a different position, affecting its reactivity and properties.

    1-Oxo-1-phenylpropan-2-yl 2-nitrobenzoate: Another positional isomer with different chemical behavior.

Uniqueness: 1-Oxo-1-phenylpropan-2-yl 3-nitrobenzoate is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications. The combination of functional groups in this compound provides a versatile platform for various chemical transformations and research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxo-1-phenylpropan-2-yl 3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
1-Oxo-1-phenylpropan-2-yl 3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.